N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-morpholin-4-ylnicotinamide
Overview
Description
N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-morpholin-4-ylnicotinamide, commonly known as IMPY, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IMPY is a member of the nicotinamide family of compounds and is known to exhibit potent inhibitory activity against a range of enzymes.
Mechanism of Action
The mechanism of action of IMPY is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to the active site of the enzyme and blocking its activity. IMPY has been shown to exhibit a high degree of selectivity for certain enzymes, which makes it a promising candidate for the development of selective enzyme inhibitors.
Biochemical and Physiological Effects:
IMPY has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function. IMPY has also been shown to exhibit antidepressant effects, which are believed to be due to its ability to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
IMPY has several advantages and limitations for lab experiments. One of the advantages is its high degree of selectivity for certain enzymes, which makes it a promising candidate for the development of selective enzyme inhibitors. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, IMPY has been shown to exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of IMPY. One of the directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of its potential as a therapeutic agent for diseases such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, the development of more selective enzyme inhibitors based on the structure of IMPY could lead to the development of new treatments for a range of diseases.
Scientific Research Applications
IMPY has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including but not limited to, acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and depression. IMPY has been shown to exhibit neuroprotective and antidepressant effects in animal models, and several studies have explored its potential as a therapeutic agent for these diseases.
properties
IUPAC Name |
N-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]-2-morpholin-4-ylpyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-15(2)12-24(14-16-11-21-22(3)13-16)19(25)17-5-4-6-20-18(17)23-7-9-26-10-8-23/h4-6,11,13,15H,7-10,12,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQAZTZKUFWASG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=CN(N=C1)C)C(=O)C2=C(N=CC=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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